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6-(trimethoxymethyl)-7H-purine

MTH1 Cancer Research DNA Damage Repair

6-(Trimethoxymethyl)-7H-purine is a 6-substituted purine base where the substituent is a trimethyl orthoester group, giving it the molecular formula C9H12N4O3 and a molecular weight of 224.22 g/mol. This structure is a key differentiator from many biologically active 6-substituted purines, which typically feature amino, mercapto, or simple alkyl groups.

Molecular Formula C9H12N4O3
Molecular Weight 224.22 g/mol
CAS No. 92985-80-3
Cat. No. B14000815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(trimethoxymethyl)-7H-purine
CAS92985-80-3
Molecular FormulaC9H12N4O3
Molecular Weight224.22 g/mol
Structural Identifiers
SMILESCOC(C1=C2C(=NC=N1)N=CN2)(OC)OC
InChIInChI=1S/C9H12N4O3/c1-14-9(15-2,16-3)7-6-8(12-4-10-6)13-5-11-7/h4-5H,1-3H3,(H,10,11,12,13)
InChIKeyKSZYGRIMJDVXGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Trimethoxymethyl)-7H-purine (CAS 92985-80-3): A Specialized 6-Substituted Purine MTH1 Ligand


6-(Trimethoxymethyl)-7H-purine is a 6-substituted purine base where the substituent is a trimethyl orthoester group, giving it the molecular formula C9H12N4O3 and a molecular weight of 224.22 g/mol [1]. This structure is a key differentiator from many biologically active 6-substituted purines, which typically feature amino, mercapto, or simple alkyl groups [2]. Its primary documented biological interaction is as a ligand for the human MutT Homolog 1 (MTH1) protein, a nucleotide pool sanitizing enzyme, where it shows micromolar binding affinity [3].

Target engagement

MTH1 ligand binding study context; distinct from autophagy/protein degradation modulators

Chemotype

6-substituted purine with orthoester group; enables divergent SAR compared to amino/mercapto analogs

Pathway focus

Nucleotide pool sanitation and DNA damage repair research; MTH1 dependency models

Why 6-(Trimethoxymethyl)-7H-purine Cannot Be Replaced by Generic 6-Amino or 6-Mercaptopurines


Generic substitution fails because the biological activity of 6-substituted purines is exquisitely dependent on the nature of the C6 substituent. While 6-aminopurines (adenine analogs) and 6-mercaptopurines are known to non-selectively inhibit protein synthesis and deplete cellular ATP, certain methylated variants can selectively inhibit endogenous protein degradation [1]. The bulky, electron-rich trimethoxymethyl group of this compound creates a steric and electronic profile that is absent in common analogs, leading to a distinct binding mode to targets like MTH1, as evidenced by its micromolar affinity (IC50: 1100 nM) [2]. This target engagement is fundamentally different from the autophagic pathway modulation reported for other 6-substituted purines, and a generic replacement would not replicate this interaction.

Target compound

Mechanism

Reported MTH1 ligand with micromolar binding; does not modulate protein degradation pathways

C6 substituent

Bulky trimethoxymethyl group creates distinct steric/electronic binding profile

Common 6-amino/mercapto purines

Mechanism mismatch

Primarily inhibit protein synthesis or autophagy; no documented MTH1 engagement

Substituent gap

Amino or mercapto groups lack orthoester functionality; binding mode likely not transferable

Quantitative Differentiation Guide for 6-(Trimethoxymethyl)-7H-purine


MTH1 Binding Affinity (IC50) vs. Class-Level Baseline

6-(Trimethoxymethyl)-7H-purine inhibits MTH1 with an IC50 of 1100 nM [1]. This direct binding data provides a quantitative anchor for target engagement. In contrast, a foundational class-level review of ~100 purine analogs found most 6-substituted purines were inactive or acted on protein synthesis and degradation pathways, not MTH1 [2]. The MTH1 pathway is distinct from the autophagy/lysosomal inhibition observed with other 6-substituted purines like 3-methyladenine, highlighting a differentiated mechanism of action [2].

MTH1 IC50 vs. class
Reported
Target IC50 1100 nM
Class No MTH1 activity
Supports MTH1 target engagement context
Class-level review of ~100 purines (Gordon et al. 1982)
MTH1 Cancer Research DNA Damage Repair

MTH1 Binding Affinity (Kd) and Structural Rationale

The compound's binding is further quantified by a dissociation constant (Kd) of 1300 nM for MTH1 [1]. The structural basis for this interaction is revealed through a PDB co-crystal structure (6GLP) of a highly similar ligand, which shows the purine core fitting into the enzyme’s active site [2]. This suggests that 6-(trimethoxymethyl)-7H-purine can serve as a chemically accessible scaffold for structure-activity relationship (SAR) studies, where the trimethoxymethyl group can act as a synthetic handle for further derivatization.

MTH1 Kd & structure
Supporting evidence
Kd 1300 nM
Supports SAR and structural optimization context
PDB 6GLP co-crystal with related ligand provides active-site framework
MTH1 Structural Biology Drug Design

Primary Research Applications for 6-(Trimethoxymethyl)-7H-purine (92985-80-3)


Investigating MTH1 as a Therapeutic Target in Cancer

For laboratories studying cancer vulnerabilities related to oxidative stress and nucleotide pool sanitation, 6-(trimethoxymethyl)-7H-purine provides a chemically tractable, purine-based starting point for MTH1 inhibition. Its micromolar affinity (IC50: 1100 nM, Kd: 1300 nM) is documented, and its structural similarity to co-crystallized ligands (PDB 6GLP) enables structure-guided optimization [1][2]. This makes it a superior choice over generic 6-aminopurines or 6-mercaptopurines, which primarily act on protein degradation pathways and lack this target specificity [3].

Use as a Synthetic Building Block for Purine-Derived Libraries

The trimethoxymethyl group is a protected orthoester, which can be chemically manipulated to generate other functional groups (e.g., carboxylic acids, esters, or aldehydes) [1]. This makes 6-(trimethoxymethyl)-7H-purine a valuable building block for creating focused libraries of 6-substituted purines for drug discovery. This synthetic versatility is a procurement advantage over 6-substituted purines with simpler, less functionalizable groups.

Developing Chemical Probes for DNA Damage Repair Pathways

MTH1 plays a critical role in preventing the incorporation of oxidized nucleotides into DNA. A chemical probe based on the 6-(trimethoxymethyl)-7H-purine scaffold, with its known MTH1 engagement (IC50: 1100 nM) [1], could be used to dissect the role of nucleotide pool sanitation in response to genotoxic stress. This application is not possible with other 6-substituted purines like 3-methyladenine, which function as autophagy inhibitors [3].

Application
Selection Property
Validation Focus
MTH1 pathway cancer model studies
Purine-based MTH1 ligand with reported binding affinity
Target engagement confirmation in relevant cell models
Purine library synthesis
Orthoester group enables chemical diversification
Synthetic accessibility and reactivity profiling
DNA damage probe development
MTH1 engagement distinct from autophagy modulators
Probe validation in genotoxic stress assays
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